叔丁基4-溴-3-(羟甲基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

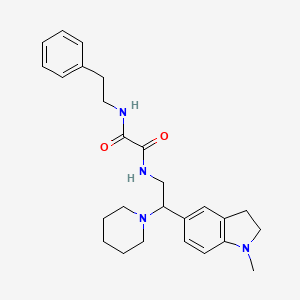

“tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound used in the pharmaceutical industry. It has been developed in R&D and is used in the synthesis of drugs such as Vandetanib, PF-06687859, Tepotinib, [11C]-SB-207145, and TD-8954 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate started from commercially available 4-bromo-1H-indole and used simple reagents .Molecular Structure Analysis

The molecular formula of “tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate” is C11H21NO3 . The structure of this compound includes a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate involved several steps, including formylation, reduction, protection, and olefination .科学研究应用

PROTAC Development for Targeted Protein Degradation

tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: serves as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. By recruiting an E3 ubiquitin ligase to the target protein, PROTACs trigger its ubiquitination and subsequent proteasomal degradation. This approach holds promise for treating diseases associated with dysregulated protein levels .

Mycobacterium tuberculosis Survival Mechanism

In the context of tuberculosis (TB), tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate plays a crucial role. Mycobacterium tuberculosis (Mtb), the causative agent of TB, thrives within hypoxic conditions in infected granulomas. This compound is involved in generating proton motive force, which is essential for ATP production and other vital functions in Mtb. Understanding this survival mechanism could inform new strategies for combating TB .

Intermediate in Crizotinib Synthesis

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: serves as an important intermediate in the synthesis of biologically active compounds. Notably, it contributes to the production of crizotinib, a tyrosine kinase inhibitor used in cancer therapy. The compound’s unique structure makes it a valuable building block for drug development .

Prenyl Indole Derivatives Synthesis

The TBS-protected enyne side chain of tert-butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate is a key feature. Through Horner–Wadsworth–Emmons olefination, this compound can be transformed into prenyl indole derivatives. These derivatives have been associated with various biological activities, including anticancer, anti-inflammatory, and analgesic properties. Notably, they resemble natural products like Indiacen A and Indiacen B .

Chemical Biology and Medicinal Chemistry Research

Researchers explore the reactivity and functionalization of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in the context of chemical biology and medicinal chemistry. Its unique structural motifs offer opportunities for designing novel molecules with specific biological activities. Investigating its interactions with enzymes, receptors, and cellular pathways may lead to therapeutic breakthroughs .

Synthetic Methodology Development

The synthesis of tert-butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate itself involves several steps, including Vilsmeier formylation, reduction, and TBS protection. Researchers continue to refine and optimize these synthetic methodologies, contributing to the broader field of organic chemistry. Understanding the reactivity patterns of this compound aids in developing efficient and sustainable synthetic routes .

未来方向

作用机制

Target of Action

Tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that has been used in the synthesis of various pharmaceuticals Similar compounds have been used in the development of targeted protein degradation via the protac (proteolysis targeting chimeras) approach .

Mode of Action

It is known that similar compounds can act as linkers in protac development . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

The compound may be involved in the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . This pathway plays a significant role in maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins.

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been improved significantly .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target protein. In the case of PROTACs, the result would be the degradation of the target protein, potentially leading to therapeutic effects depending on the role of the target protein .

属性

IUPAC Name |

tert-butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZKEHPKDIJIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2825208.png)

![2,2-Difluorospiro[3.3]heptan-7-one](/img/structure/B2825209.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825216.png)

![1-Benzhydryl-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2825222.png)

![[4-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2825226.png)